N-(tert-butyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Overview
Description
N-(tert-butyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a tert-butyl group, a chlorine atom, and a tetrahydrofuran-3-yl-oxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common route involves the chlorination of a nicotinamide derivative followed by the introduction of the tetrahydrofuran-3-yl-oxy group through nucleophilic substitution. The tert-butyl group is usually introduced via alkylation reactions. Reaction conditions often include the use of organic solvents like tetrahydrofuran and catalysts such as palladium complexes to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the nicotinamide ring.
Scientific Research Applications
N-(tert-butyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can either inhibit or activate the target. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinamide derivatives with different substituents, such as:
- N-(tert-butyl)-5-chloro-6-methoxynicotinamide
- N-(tert-butyl)-5-chloro-6-hydroxynicotinamide
- N-(tert-butyl)-5-chloro-6-aminonicotinamide
Uniqueness
What sets N-(tert-butyl)-5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamide apart is the presence of the tetrahydrofuran-3-yl-oxy group, which imparts unique steric and electronic properties. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other nicotinamide derivatives .
Properties
IUPAC Name |
N-tert-butyl-5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)17-12(18)9-6-11(15)13(16-7-9)20-10-4-5-19-8-10/h6-7,10H,4-5,8H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETWCPSQJBRFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(N=C1)OC2CCOC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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